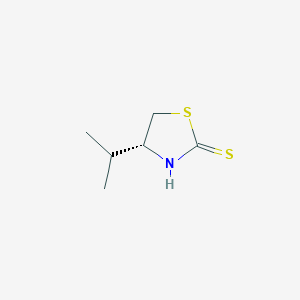

(R)-4-Isopropylthiazolidine-2-thione

Description

Significance of Heterocyclic Compounds in Drug Discovery and Development

Heterocyclic compounds are a cornerstone of modern medicinal chemistry and drug development. rroij.com These organic molecules, which feature at least one ring containing atoms of two or more different elements, are integral structural components of numerous biological materials, including DNA, RNA, vitamins, and hormones. It is estimated that over 85% of all biologically active chemical entities contain at least one heterocyclic ring. Their prevalence in pharmaceuticals stems from their structural diversity and versatile functionality, which allow for fine-tuning interactions with biological targets. rroij.comreachemchemicals.com

The incorporation of heteroatoms like nitrogen, sulfur, and oxygen into ring structures imparts unique electronic and steric properties. rroij.com This allows medicinal chemists to modulate crucial pharmacokinetic and pharmacodynamic parameters such as polarity, lipophilicity, and hydrogen bonding capacity. nih.gov Consequently, heterocyclic scaffolds are fundamental in the design of a wide array of therapeutic agents, including antibiotics like penicillin, anticancer drugs such as methotrexate, and antidepressants like fluoxetine. reachemchemicals.comnih.gov The versatility of these compounds provides a robust platform for lead optimization and the development of novel drugs to combat challenges like drug resistance. rroij.com

Overview of Thiazolidine (B150603) Derivatives as Core Scaffolds in Medicinal Chemistry

Among the vast landscape of heterocyclic compounds, thiazolidine derivatives are recognized as "privileged scaffolds" in medicinal chemistry. nih.govump.edu.pl Thiazolidine is a five-membered saturated ring containing a sulfur atom at position 1 and a nitrogen atom at position 3. e3s-conferences.org This core structure is present in a multitude of compounds that exhibit a broad spectrum of pharmacological activities.

Derivatives such as 2,4-thiazolidinediones (TZDs) and 4-thiazolidinones are particularly noteworthy. nih.govump.edu.pl The TZD scaffold, for instance, is the basis for the glitazone class of antidiabetic drugs. mdpi.com Extensive research over the past few decades has demonstrated that various substituted thiazolidines possess significant biological effects, including:

Antimicrobial e3s-conferences.orgnih.gov

Anticancer e3s-conferences.orgmdpi.com

Antiviral e3s-conferences.orgmdpi.com

Anti-inflammatory e3s-conferences.org

Antidiabetic e3s-conferences.org

The therapeutic potential of these derivatives is largely due to the versatility of the thiazolidine ring, which allows for substitutions at different positions, leading to a wide range of novel molecules with potentially enhanced bioactivity. nih.govnih.gov

Importance of Chiral Thiazolidine-2-thiones in Asymmetric Synthesis and Catalysis

Beyond their role in medicinal chemistry, thiazolidine-2-thiones are critically important as chiral auxiliaries in the field of asymmetric synthesis. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a chemical reaction to produce a specific stereoisomer. The sulfur-containing analogs of the well-known Evans oxazolidinones, such as oxazolidine-2-thiones and thiazolidine-2-thiones, have proven to be highly effective as chiral inductors. researchgate.net

Chiral thiazolidine-2-thiones offer distinct advantages, including high stereocontrol in reactions like aldol (B89426) additions. nih.gov The N-acyl derivatives of these heterocycles serve as excellent platforms for generating enolates that can react with electrophiles, such as aldehydes, with a high degree of facial selectivity. This stereocontrol is crucial for the synthesis of enantiomerically pure compounds, which is a vital aspect of modern pharmaceutical development. Furthermore, a significant advantage of these auxiliaries is that they can be removed under mild conditions after the desired chiral transformation has been achieved, often more easily than their oxazolidin-2-one counterparts. researchgate.netnih.gov This combination of high stereoselectivity and ease of removal makes chiral thiazolidine-2-thiones indispensable tools for the construction of complex, stereochemically defined molecules. nih.gov

Properties

IUPAC Name |

(4R)-4-propan-2-yl-1,3-thiazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NS2/c1-4(2)5-3-9-6(8)7-5/h4-5H,3H2,1-2H3,(H,7,8)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWIZUGZKLJDJLE-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CSC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CSC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70552526 | |

| Record name | (4R)-4-(Propan-2-yl)-1,3-thiazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110199-16-1 | |

| Record name | (4R)-4-(Propan-2-yl)-1,3-thiazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4R)-4-Isopropyl-1,3-thiazolidine-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Strategies for R 4 Isopropylthiazolidine 2 Thione

Chiral Pool Approaches for (R)-4-Isopropylthiazolidine-2-thione Synthesis

Chiral pool synthesis provides a direct and effective pathway to enantiomerically pure this compound by utilizing naturally occurring chiral molecules as starting materials. This approach ensures the desired stereochemistry is transferred from the precursor to the final product.

Utilization of Chiral Precursors in Stereoselective Synthesis

The stereoselective synthesis of chiral 4-substituted thiazolidine-2-thiones frequently begins with the reduction of α-amino acids to their corresponding β-amino alcohols. researchgate.net These chiral amino alcohols serve as key building blocks, retaining the stereocenter that will define the final product's configuration. For the synthesis of this compound, the corresponding chiral precursor is (S)-valinol, which is derived from the naturally occurring amino acid (S)-valine. researchgate.netmdpi.com This strategy is a cornerstone of asymmetric synthesis, providing reliable access to optically active compounds. researchgate.net The chirality of the starting amino alcohol is completely retained in the final thiazolidine-2-thione product. researchgate.net

Enantioselective Preparation from (S)-Valinol and Carbon Disulfide

The reaction of (S)-valinol with carbon disulfide is a well-established method for the enantioselective preparation of the corresponding thiazolidine-2-thione. researchgate.netresearchgate.net This condensation reaction typically requires basic conditions and heating for extended periods, from 16 to 24 hours, under conventional methods. researchgate.net However, the use of microwave-assisted synthesis has been shown to significantly improve both the reaction times and the yields of these chiral auxiliaries. researchgate.netmdpi.comresearchgate.net For instance, microwave irradiation of (S)-valinol with carbon disulfide in the presence of a solvent like DMSO leads to the formation of the desired thiazolidine-2-thione. mdpi.com This method represents a more efficient and time-saving alternative to traditional heating. researchgate.net

Modern Synthetic Methodologies for Thiazolidine-2-thione Scaffolds

Recent advancements in organic synthesis have led to the development of novel and efficient methods for constructing the 1,3-thiazolidine-2-thione ring system. These modern methodologies include base-catalyzed protocols and one-pot strategies that offer advantages such as mild reaction conditions, high yields, and operational simplicity.

Base-Catalyzed Protocols for 1,3-Thiazolidine-2-thione Construction

Base-catalyzed protocols are widely employed for the synthesis of 1,3-thiazolidine-2-thione scaffolds. A notable example is the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst for the reaction between α-tertiary propargylamines and carbon disulfide. nih.govacs.org This method is efficient under mild, solvent-free conditions at room temperature, using low catalyst loading to produce 4,4-disubstituted-1,3-thiazolidine-2-thiones in good to excellent yields (66–95%). nih.govacs.org For certain substrates, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has proven to be a more effective catalyst. acs.org Another common base-catalyzed approach involves the reaction of β-amino alcohols with carbon disulfide in the presence of a base like potassium hydroxide (KOH) in a solvent such as ethanol. plos.orgresearchgate.netnih.gov

One-Pot Strategies for Thiazolidine-2-thione Compound Generation

One-pot synthetic strategies offer significant advantages by reducing the number of synthetic steps, experimental time, and waste generation. nih.gov For the synthesis of thiazolidine-2-thiones, a one-pot approach has been developed that combines a copper-catalyzed A³ coupling (aldehyde, alkyne, amine) or KA² coupling (ketone, alkyne, amine) with the subsequent incorporation of carbon disulfide. nih.govresearchgate.net This allows for the formation of the requisite propargylamine intermediate in situ, which then cyclizes with carbon disulfide to yield the final product. nih.gov Another efficient one-pot, three-component synthesis involves the reaction of a primary amine, carbon disulfide, and a nitroepoxide in water at ambient temperature, affording good yields of the corresponding thiazolidine-2-thiones. nih.gov These multicomponent reactions provide a highly practical and efficient route to complex heterocyclic scaffolds from simple starting materials. nih.govorganic-chemistry.org

| Strategy | Reactants | Key Features | Reference |

|---|---|---|---|

| KA² coupling–CS₂ incorporation | Ketone, amine, alkyne, CuCl₂, DABCO, CS₂ | Sequential, one-pot protocol | nih.gov |

| Three-component reaction | Nitroepoxide, primary amine, carbon disulfide | Rapid, occurs in H₂O at room temperature | nih.gov |

Mechanistic Insights into Thiazolidine-2-thione Formation

The formation of the thiazolidine-2-thione ring from β-amino alcohols and carbon disulfide is believed to proceed through the initial nucleophilic attack of the amine group on the carbon of CS₂. This forms a dithiocarbamic acid intermediate. Subsequent intramolecular cyclization occurs via the attack of the hydroxyl group's oxygen on the thiocarbonyl carbon, followed by rearrangement, or more directly, through an S-alkylation facilitated by the activation of the hydroxyl group, leading to the heterocyclic ring. researchgate.net

In the base-catalyzed synthesis from propargylamines, the proposed mechanism involves a different pathway. nih.gov The reaction is initiated by the nucleophilic attack of the propargylamine on carbon disulfide, forming a zwitterion. The base (e.g., DABCO) then abstracts a proton from the nitrogen, generating a dithiocarbamate anion. nih.govacs.org This is followed by an intramolecular 5-exo-dig cyclization, where the negatively charged sulfur atom attacks the alkyne's triple bond. acs.org A final proton transfer from the protonated base regenerates the catalyst and yields the 1,3-thiazolidine-2-thione product. acs.org

Derivatization and Structural Modification of this compound

The chiral scaffold of this compound serves as a valuable starting point for the synthesis of a diverse array of derivatives. Through targeted structural modifications, researchers can fine-tune the molecule's properties to enhance its chemical reactivity and biological efficacy. These derivatization strategies often focus on introducing new functional groups at various positions of the thiazolidine-2-thione ring, leading to the development of novel compounds with potentially improved therapeutic or catalytic activities.

Synthesis of Novel Thiazolidine-2-thione Derivatives

The synthesis of new derivatives from the core thiazolidine-2-thione structure is a key area of research aimed at exploring and expanding its chemical and pharmacological potential. Various synthetic methodologies have been employed to modify the scaffold, leading to compounds with a range of biological activities, including hepatoprotective and enzyme-inhibitory effects.

One notable synthetic route involves the derivatization of cysteine esters. For instance, a series of N-(mercaptoalkyl)thiazolidine-2-thiones have been synthesized starting from N-(p-methoxybenzylthioalkyl)cysteine methyl ester. nih.gov The key step in this synthesis is the reaction with 1,1'-thiocarbonyldiimidazole, which facilitates the cyclization to form the thiazolidine-2-thione ring, followed by a deprotection step to yield the final derivatives. nih.gov Among the compounds synthesized through this method, certain derivatives demonstrated significant hepatoprotective activity against liver injury induced by Propionibacterium acnes-lipopolysaccharide (P. acnes-LPS) in animal models. nih.gov

Another important class of derivatives is synthesized for their potential as enzyme inhibitors. For example, novel thiazolidine-2-thione derivatives have been designed and synthesized to act as xanthine (B1682287) oxidase (XO) inhibitors, which are relevant for the treatment of conditions like hyperuricemia. nih.govresearchgate.net A general synthetic procedure for these compounds involves the initial preparation of the core thiazolidine-2-thione, which is then further functionalized. nih.gov For instance, the nitrogen atom of the thiazolidine (B150603) ring can be alkylated, and subsequent reactions can introduce various substituents, such as phenyl-sulfonamide groups, to explore structure-activity relationships. nih.govresearchgate.net

The versatility of the thiazolidine scaffold allows for modifications at multiple positions, including the nitrogen atom and the carbon at the 5-position, to generate extensive libraries of compounds for screening. mdpi.com

Table 1: Examples of Synthesized Thiazolidine-2-thione Derivatives and their Activities

| Derivative Class | Synthetic Precursor | Key Reagent | Biological Activity |

| N-(mercaptoalkyl)thiazolidine-2-thiones | N-(p-methoxybenzylthioalkyl)cysteine methyl ester | 1,1'-Thiocarbonyldiimidazole | Hepatoprotective nih.gov |

| Phenyl-sulfonamide substituted thiazolidine-2-thiones | Thiazolidine-2-thione | Various sulfonyl chlorides | Xanthine Oxidase Inhibition nih.govresearchgate.net |

| 4-Hydroxy-thiazolidine-2-thiones | In-house compound library screening | N/A | PKM2 Activation nih.gov |

Exploration of Substituent Effects on Chemical Reactivity and Biological Activity

The systematic modification of the this compound structure and the subsequent evaluation of the resulting derivatives provide crucial insights into the relationship between chemical structure and biological function. This exploration of substituent effects is fundamental to medicinal chemistry for optimizing lead compounds into potent and selective therapeutic agents.

Structure-activity relationship (SAR) studies on thiazolidine-2-thione derivatives have revealed that the nature and position of substituents significantly influence their biological activity. In the development of xanthine oxidase inhibitors, it was discovered that the presence of a phenyl-sulfonamide group was essential for inhibitory activity. nih.govresearchgate.net Molecular docking studies further elucidated this relationship, suggesting that specific moieties, like a 4-fluorophenyl-sulfonyl group, could form crucial hydrogen bonds with amino acid residues within the active site of the enzyme, such as Gly260, Ile264, Glu263, and Ser347. nih.govresearchgate.net This indicates that electronic and steric properties of the substituent are key determinants of potency.

Similarly, for a series of 4-hydroxy-thiazolidine-2-thione derivatives identified as activators of the M2 isoform of pyruvate kinase (PKM2), a crucial protein in cancer cell metabolism, SAR studies were conducted to optimize their activity. nih.gov By synthesizing and screening a range of these derivatives, researchers identified compounds with significantly enhanced anti-proliferative activities against various human cancer cell lines compared to the initial lead compound. nih.gov This highlights how systematic substitution can transform a moderately active compound into a highly potent one.

Quantitative structure-activity relationship (QSAR) studies on related thiazolidine-2,4-diones further quantify the impact of various molecular properties. lew.roresearchgate.net These studies have shown that descriptors such as molecular weight, molecular volume, surface area, and electronic properties (like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)) are correlated with biological activity. lew.roresearchgate.net For example, an increase in molecular weight and volume can lead to increased activity, while the electronic character of specific atoms in the ring can directly influence the molecule's interaction with its biological target. lew.ro The energy of the LUMO, which relates to a molecule's susceptibility to nucleophilic attack, can also be a critical factor in its reactivity and efficacy. lew.ro These principles are broadly applicable to the this compound scaffold, guiding the rational design of new derivatives with desired biological profiles.

Table 2: Influence of Substituents on Biological Activity of Thiazolidine Derivatives

| Compound Class | Substituent/Property | Effect on Biological Activity | Target/Application |

| Thiazolidine-2-thione Derivatives | Phenyl-sulfonamide group | Essential for inhibitory potency nih.govresearchgate.net | Xanthine Oxidase Inhibition |

| 4-Hydroxy-Thiazolidine-2-thione Derivatives | Various substitutions on core | Enhanced anti-proliferative effects nih.gov | PKM2 Activation (Anti-tumor) |

| Thiazolidine-2,4-dione Derivatives | Increased Molecular Weight (MW) & Volume (MV) | Increased inhibitory activity lew.ro | 15-PGDH Inhibition |

| Thiazolidine-2,4-dione Derivatives | Lower Surface Area Grid (SAG) | Increased inhibitory activity lew.ro | 15-PGDH Inhibition |

Stereochemical Aspects and Chiral Applications of R 4 Isopropylthiazolidine 2 Thione

Enantiomeric Purity and Chiral Resolution Techniques

The effectiveness of a chiral auxiliary is directly dependent on its own enantiomeric purity. Therefore, the preparation of (R)-4-Isopropylthiazolidine-2-thione in an enantiomerically pure form is of paramount importance. This is typically achieved either by synthesis from an enantiopure starting material or by the resolution of a racemic mixture.

Methods for Separation and Purification of (R)- and (S)-Enantiomers

While the synthesis of this compound often starts from the readily available and inexpensive chiral amino acid (R)-valinol, which ensures high enantiomeric purity from the outset, methods for the separation of the racemic mixture are also crucial. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective technique for the analytical and preparative separation of enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often employed for this purpose. The separation relies on the differential interactions between the two enantiomers and the chiral environment of the stationary phase, leading to different retention times and allowing for their individual collection. While specific preparative HPLC methods for the resolution of racemic 4-isopropylthiazolidine-2-thione (B11918395) are not extensively detailed in readily available literature, the general principles of chiral chromatography are widely applicable. nih.gov

Another established method for chiral resolution is the formation of diastereomeric derivatives. nih.gov This involves reacting the racemic mixture with a single enantiomer of a different chiral compound, known as a resolving agent. The resulting diastereomers have different physical properties, such as solubility, which can allow for their separation by techniques like fractional crystallization. After separation, the chiral auxiliary is cleaved from the resolving agent to yield the desired enantiomerically pure compound.

Applications as Chiral Auxiliaries in Asymmetric Synthesis

This compound has proven to be a highly effective chiral auxiliary in a wide array of asymmetric reactions. Its N-acylated derivatives, in particular, serve as versatile precursors for generating chiral enolates, which then participate in various stereoselective transformations.

Role in Diastereoselective and Enantioselective Reactions

The primary role of this compound as a chiral auxiliary is to induce facial selectivity in the reactions of its N-acyl derivatives. The bulky isopropyl group effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face, thereby controlling the formation of new stereocenters with high diastereoselectivity.

This high degree of stereocontrol has been demonstrated in various reactions, including alkylations and Michael additions. For example, the alkylation of N-acyl derivatives of (S)-4-isopropyl-1,3-thiazolidine-2-thione has been shown to proceed with high diastereoselectivity. scispace.com Similarly, the conjugate addition of nucleophiles to α,β-unsaturated N-acylthiazolidinethiones is a powerful method for constructing chiral carbon-carbon and carbon-heteroatom bonds with excellent stereocontrol.

Table 1: Diastereoselective Reactions Utilizing this compound Derivatives

| Reaction Type | Electrophile/Substrate | Conditions | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| Mannich-type addition | N-acyl iminium ion | TiCl₄, DIPEA | Good | Good | nih.gov |

| α-Alkylation | Tropylium tetrafluoroborate | (Me₃P)₂NiCl₂, TESOTf, 2,6-lutidine | >95:5 | 94 | scispace.com |

Asymmetric Aldol (B89426) Additions Utilizing this compound Derivatives

One of the most significant applications of this compound is in asymmetric aldol additions. The titanium enolates of N-acylthiazolidinethiones react with aldehydes to produce β-hydroxy carbonyl compounds with high levels of diastereoselectivity. The stereochemical outcome of these reactions can often be controlled by the stoichiometry of the Lewis acid and base used. For instance, the addition of chlorotitanium enolates of N-acetyl isopropyl thiazolidine-2-thione to aldehydes can be tuned to selectively produce either the syn or anti aldol adduct. nih.gov

The versatility of this methodology is highlighted by the wide range of aldehydes that can be employed, leading to a diverse array of chiral building blocks for further synthetic transformations.

Table 2: Asymmetric Aldol Additions with N-Acyl-(R)-4-Isopropylthiazolidine-2-thione Derivatives

| Aldehyde | Conditions | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

| Various aromatic aldehydes | TiCl₄, DIPEA | 73:27 to 97:3 | Good | nih.gov |

| Unsaturated aldehydes | TiCl₄ (1 equiv.), Base (2 equiv.) | anti favored | N/A | nih.gov |

| Various aldehydes | Dichlorophenylborane | 9.5:1 to >100:1 | Excellent | researchgate.net |

Enantioselective Total Synthesis of Complex Molecules

The high degree of stereocontrol imparted by the this compound auxiliary has made it an invaluable tool in the total synthesis of complex, biologically active natural products. Its ability to facilitate the construction of multiple stereocenters in a predictable manner significantly simplifies synthetic planning.

A notable example is the enantioselective total synthesis of (-)-pironetin, a polyketide with immunosuppressive and antitumor activities. researchgate.netlodz.plub.edu The synthesis of this molecule relied on iterative aldol reactions using a thiazolidinethione chiral auxiliary to establish five of the six stereocenters with high stereoselectivity. researchgate.net This included an acetal (B89532) aldol reaction and an "Evans" syn aldol reaction, demonstrating the versatility of the auxiliary in constructing complex polypropionate frameworks. researchgate.netlodz.pl

Use in Asymmetric Catalysis

While this compound is predominantly used as a stoichiometric chiral auxiliary, the broader class of thiazolidinethione derivatives has found applications in the realm of asymmetric catalysis. These derivatives can act as chiral ligands for metal catalysts or as organocatalysts themselves. For instance, thiazolidine (B150603) derivatives can serve as ligands for palladium in reactions like the Heck and Suzuki-Miyaura couplings. e3s-conferences.org

Furthermore, thiazolidinethione-based structures are being explored as bifunctional organocatalysts, where the thiourea (B124793) moiety can activate electrophiles through hydrogen bonding, while a basic site on the catalyst activates the nucleophile. Although direct catalytic applications of this compound itself are not widely reported, the principles demonstrated with its derivatives highlight the potential of this structural motif in the development of new catalytic systems. For example, novel bifunctional organocatalysts bearing a thiourea moiety and an imidazole (B134444) group on a chiral scaffold have been synthesized and applied to the Strecker and nitro-Michael reactions.

Ligand Design for Metal-Catalyzed Asymmetric Transformations

The thiazolidine-2-thione framework is a recognized structural motif in the design of chiral ligands and auxiliaries for asymmetric catalysis. scilit.com These compounds can coordinate with metal centers through the sulfur and nitrogen atoms, creating a chiral environment that can influence the stereochemical course of a reaction.

While specific examples of this compound as a ligand in a wide array of metal-catalyzed asymmetric transformations are not extensively documented in the reviewed literature, the utility of closely related derivatives highlights its potential. For instance, N-acyl-1,3-thiazolidine-2-thiones have been successfully employed in highly diastereoselective aldol-type reactions. researchgate.net In these reactions, the chiral thiazolidine-thione unit, in conjunction with a chiral diamine ligand, directs the stereoselective formation of β-hydroxy carbonyl compounds from achiral aldehydes. researchgate.net The straightforward removal of the thiazolidinethione scaffold from the product further underscores its utility as a chiral auxiliary. researchgate.net

Furthermore, the general class of thiazolidine-2-thiones is widely used in the synthesis of other chiral molecules. They can be synthesized efficiently, for example, through microwave-assisted methods that significantly reduce reaction times compared to conventional approaches. mdpi.com The development of catalytic asymmetric reactions involving thiazolone derivatives, which share a similar heterocyclic core, is also an active area of research, with applications in Michael additions, Mannich reactions, and various cascade reactions. nih.gov These examples collectively suggest a strong potential for this compound in the design of novel chiral ligands for a variety of metal-catalyzed enantioselective reactions.

Chiral Ligands in the Synthesis of Metal Clusters

A significant application of this compound is in the synthesis of chiral metal clusters, which are of interest for their unique optical and catalytic properties. A notable example is the synthesis of strongly photoluminescent, octahedral silver nanoclusters with the formula Ag₆(D)₆, where 'D' represents the this compound ligand. nih.gov

These clusters are synthesized via a one-pot method, reacting the chiral ligand with silver nitrate. nih.gov The resulting Ag₆ clusters possess an octahedral core of silver atoms, with each silver atom coordinated to a sulfur and a nitrogen atom from the chiral ligand. nih.gov The chirality of the ligand is directly transferred to the inorganic cluster, resulting in a chiral arrangement of the ligands around the metal core. nih.gov This structural feature is crucial for the chiroptical properties of the cluster.

The table below summarizes the key aspects of the synthesis of these chiral silver clusters.

| Metal Cluster | Chiral Ligand | Synthesis Method | Key Structural Feature |

| Ag₆(D)₆ | This compound | One-pot synthesis with silver nitrate | Octahedral Ag₆ core with chiral ligand coordination |

Circularly Polarized Luminescence in Chiral Metal Clusters

The chiral metal clusters synthesized with this compound exhibit strong circularly polarized luminescence (CPL). nih.gov CPL is the differential emission of left and right circularly polarized light by a chiral substance and is a key property for potential applications in 3D displays, optical data storage, and security encoding. uwindsor.ca

The Ag₆ clusters protected by this compound ligands display a significant quantum yield of 56%. nih.gov Theoretical calculations indicate that the CPL activity of these silver clusters originates from ligand-to-metal-metal charge transfer transitions. nih.gov The highest occupied molecular orbital (HOMO) is primarily located on the silver, sulfur, and nitrogen atoms, while the lowest unoccupied molecular orbital (LUMO) is centered on the silver atoms of the core. nih.gov The transition between these orbitals is what gives rise to the observed luminescence.

The dissymmetry factor (g_lum), which quantifies the degree of CPL, is a critical parameter for CPL-active materials. While the practical application of CPL faces challenges due to often small g_lum values and low photoluminescence quantum yields (PLQY), the development of metal clusters with enhanced CPL performance is a promising area of research. The use of chiral ligands like this compound is a key strategy in creating metal clusters with significant CPL activity. nih.gov

The following table details the photophysical properties of the Ag₆ cluster with this compound.

| Metal Cluster | Chiral Ligand | Quantum Yield (QY) | Origin of CPL Activity |

| Ag₆(D)₆ | This compound | 56% | Ligand-to-metal-metal charge transfer |

Pharmacological and Biological Research of R 4 Isopropylthiazolidine 2 Thione Derivatives

Enzyme Inhibition Studies

The ability of (R)-4-Isopropylthiazolidine-2-thione derivatives to inhibit specific enzymes has been a key area of research, with a particular focus on xanthine (B1682287) oxidase, an enzyme implicated in conditions such as gout and hyperuricemia.

Investigation of Xanthine Oxidase Inhibitory Activity

Xanthine oxidase (XO) is a crucial enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. Elevated levels of uric acid can lead to hyperuricemia, a precursor to gout. Consequently, the inhibition of XO is a primary therapeutic strategy for managing these conditions.

In a study exploring novel thiazolidine-2-thione derivatives as XO inhibitors, a series of compounds were synthesized and evaluated for their inhibitory potency. The parent thiazolidine-2-thione molecule itself displayed a moderate inhibitory activity. However, many of its derivatives demonstrated significantly enhanced inhibition. For instance, one notable derivative, compound 6k , which incorporates a phenyl-sulfonamide group, emerged as a highly effective XO inhibitor with an IC50 value of 3.75 μmol/L. nih.gov This potency was found to be more significant than that of allopurinol, a commonly used clinical XO inhibitor. nih.gov

The following table summarizes the xanthine oxidase inhibitory activity of selected thiazolidine-2-thione derivatives:

| Compound | IC50 (μmol/L) |

| Thiazolidine-2-thione | 72.15 |

| 6k | 3.75 |

| Allopurinol | > 3.75 (less potent than 6k) |

This table presents the half-maximal inhibitory concentration (IC50) values of thiazolidine-2-thione and a potent derivative against xanthine oxidase, with allopurinol for comparison.

Kinetic analysis of the most potent derivatives, such as compound 6k , revealed a mixed-type inhibition of xanthine oxidase, indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

Structure-Activity Relationship Analyses for Enzyme Inhibition

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for guiding the design of more potent compounds. For thiazolidine-2-thione derivatives, SAR analyses have highlighted key structural features that are essential for their xanthine oxidase inhibitory activity.

A critical finding from these studies is the indispensable role of the phenyl-sulfonamide group in conferring high inhibitory potency. nih.gov The presence and nature of substituents on the phenyl ring of this moiety significantly impact the compound's effectiveness. For example, the introduction of electron-withdrawing groups on the phenyl ring has been shown to be a key factor in the inhibition of XO.

The thiazolidinethione moiety itself is also crucial for the interaction with the enzyme's active site. nih.gov Modifications to this part of the molecule can lead to substantial changes in inhibitory activity. The SAR studies suggest that a combination of the thiazolidine-2-thione core and a suitably substituted phenyl-sulfonamide group is a promising strategy for developing potent xanthine oxidase inhibitors. nih.gov

Molecular Docking Studies of Ligand-Enzyme Interactions

To elucidate the binding mechanisms of thiazolidine-2-thione derivatives with xanthine oxidase at the molecular level, computational molecular docking studies have been employed. These studies provide insights into the specific interactions between the inhibitor (ligand) and the amino acid residues within the active site of the enzyme.

Molecular docking simulations of potent inhibitors like compound 6k have revealed that these molecules can fit snugly into the active pocket of xanthine oxidase. The binding is stabilized by a network of hydrogen bonds and hydrophobic interactions. nih.gov Specifically, the 4-fluorophenyl-sulfonyl part of compound 6k has been shown to interact with amino acid residues such as Gly260 and Ile264 located deep within the active site. nih.gov Simultaneously, the thiazolidinethione portion of the molecule forms hydrogen bonds with other key residues like Glu263 and Ser347 in the hydrophobic pockets of the enzyme. nih.gov

These docking studies corroborate the findings from SAR analyses, providing a molecular basis for the observed inhibitory activities. The ability of these derivatives to form multiple, stable interactions within the enzyme's active site explains their high potency as xanthine oxidase inhibitors.

Antimicrobial and Antifungal Investigations

In addition to their enzyme-inhibiting properties, derivatives of the thiazolidine-2-thione scaffold have been investigated for their potential as antimicrobial and antifungal agents. The unique chemical structure of these compounds makes them promising candidates for the development of new therapeutic agents to combat microbial infections.

Evaluation of Antimicrobial Potential

The thiazolidine (B150603) ring is considered a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds, including antimicrobials. nih.gov Various derivatives of thiazolidine have been synthesized and tested against a spectrum of bacteria.

Studies on different classes of thiazolidine derivatives have demonstrated their potential antibacterial effects. For example, certain 4-thiazolidinone derivatives have shown good antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the range of 0.008–0.24 mg/mL. mdpi.com In some instances, the activity of these synthetic compounds has been found to be more potent than that of established antibiotics like ampicillin. mdpi.com

The antimicrobial activity is often influenced by the nature of the substituents on the thiazolidine ring. For instance, the presence of a nitro group or specific halogen substitutions on attached aromatic rings can significantly impact the antibacterial efficacy. mdpi.com Research has also explored hybrid molecules incorporating the thiazolidine scaffold with other bioactive nuclei, leading to compounds with promising inhibitory effects against bacterial growth. emanresearch.org

The following table provides an example of the antimicrobial activity of a thiazolidine derivative against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

| Staphylococcus aureus | 1-32 |

| Escherichia coli | Not specified |

| Pseudomonas aeruginosa | Not specified |

This table shows the range of MIC values for a specific thiazolidine derivative against Staphylococcus aureus. nih.gov

Antifungal Activity of Thiazolidine-2-thione Derivatives

Thiazolidine-2-thione and its derivatives have also been recognized for their antifungal properties. nih.gov The core thiazolidine structure is a component of various compounds that exhibit activity against a range of fungal pathogens.

Research into novel thiazolidinone derivatives has revealed their potential as antifungal agents. For instance, certain synthesized compounds have shown better results in antifungal assays than reference drugs. nih.gov The antifungal activity is often evaluated against common fungal strains such as Candida albicans, Aspergillus niger, and Aspergillus flavus. researchgate.net

Structure-activity relationship studies in this area have indicated that specific substitutions on the thiazolidine ring can enhance antifungal potency. For example, the introduction of arylidene moieties at the 5-position of the thiazolidinone ring has been shown to successfully boost biological activity. researchgate.net Furthermore, hybrid molecules that combine the thiazolidine scaffold with other antifungal pharmacophores, such as a triazole fragment, have been developed and are considered potential antifungal drugs with a broad spectrum of fungicidal activity. mdpi.com

The table below presents the antifungal activity of a thiazolidinone derivative against a common fungal pathogen:

| Fungal Strain | Zone of Inhibition (mm) |

| Candida albicans | 15.22±0.08 - 19.93±0.09 |

This table indicates the zone of inhibition for a thiazolidinone derivative against Candida albicans at a concentration of 500 μg/mL. nanobioletters.com

Antioxidant Properties and Oxidative Stress Mitigation

Thiazolidine derivatives have demonstrated notable antioxidative properties. Studies have shown that compounds such as thiazolidine-4-carboxylic acid, 2-methyl-thiazolidine-2,4-dicarboxylic acid, and 2-(D-gluco-1',2',3',4',5'-pentahydroxypentyl)-thiazolidine-4-carboxylic acid can inhibit in vitro lipid peroxidation in rat liver microsomes induced by various agents. nih.gov This protective effect is a key indicator of their potential to mitigate oxidative stress. Oxidative stress is a contributing factor to a variety of diseases, including hypertension, atherosclerosis, and diabetes.

Further research into thiazolidine-2,4-dione derivatives has highlighted their potential as antioxidants. nih.govnih.gov The antioxidant capabilities of these derivatives were assessed using in vitro methods like the DPPH radical scavenging assay and the phosphomolybdenum method. researchgate.net The results from these assays indicated that the antioxidant activity is influenced by the nature of the substituents on the phenyl ring of the thiazolidine-4-one derivatives, with NO2 and OH groups having a significant impact. researchgate.net For instance, one study found that a derivative with a nitro group exhibited antioxidant activity comparable to ascorbic acid. researchgate.net

A series of novel thiazolidine-2,4-dione derivatives were synthesized and evaluated for their antioxidant and antiradical properties. nih.gov The evaluation, which included assays for DPPH radical scavenging, ABTS radical scavenging, and reducing power, revealed that catechol derivatives were particularly potent antioxidants, in some cases surpassing the activity of reference compounds like BHT and trolox. nih.gov The mechanism of their antioxidant action is thought to involve hydrogen atom transfer, electron transfer, or the chelation of transition metals. nih.gov

Thiazolidinedione treatment has also been shown to decrease oxidative stress by attenuating the effects of inducible nitric oxide synthase (iNOS). nih.gov In a study using an insulin-resistant rat model, treatment with thiazolidinediones reduced the formation of lipid radicals and the accumulation of toxic end products like 4-hydroxynonenal and nitrotyrosine. nih.gov This suggests that the antioxidant effects of these compounds are linked to their ability to modulate iNOS activity, thereby improving the cellular redox status in insulin-sensitive tissues. nih.gov

| Compound Class | Assay | Key Findings |

| Thiazolidine derivatives | In vitro lipid peroxidation | Inhibition of NADPH, ethanol, and hydrogen peroxide-induced lipid peroxidation in rat liver microsomes. nih.gov |

| Thiazolidine-4-one derivatives | DPPH radical scavenging, Phosphomolybdenum method | Antioxidant activity is dependent on phenyl ring substituents; a derivative with a nitro group showed activity similar to ascorbic acid. researchgate.net |

| Thiazolidine-2,4-dione derivatives | DPPH and ABTS radical scavenging, Reducing power | Catechol derivatives demonstrated superior antioxidant potential compared to BHT and trolox. nih.gov |

| Thiazolidinediones | In vivo spin trapping (Electron paramagnetic resonance spectroscopy) | Decreased iNOS-mediated lipid radical formation and accumulation of toxic lipid end products. nih.gov |

Anticancer and Antitumor Research

Derivatives of thiazolidine have been the subject of extensive research for their potential as anticancer agents. bilkent.edu.trresearchgate.net A number of studies have demonstrated the cytotoxic effects of these compounds against various human cancer cell lines. For example, a novel thiazolidine compound, ALC67, exhibited significant cytotoxic activity with an IC50 value of approximately 5 μM across several cancer cell lines, including those from the liver, breast, colon, and endometrium. bilkent.edu.trresearchgate.net

In a separate investigation, a series of 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives were synthesized and evaluated for their antitumor activity against HepG-2 (liver cancer) and HCT-116 (colon cancer) cell lines. nih.gov Two compounds from this series demonstrated notable antiproliferative effects. nih.gov One of these compounds was particularly effective against liver cancer cells, arresting them in the G0/G1 phase of the cell cycle, while the other was more effective against colon cancer cells, causing an arrest in the S phase. nih.gov

Further research on 4-thiazolidinone-based derivatives, specifically Les-3166, Les-5935, Les-6009, and Les-6166, revealed their ability to decrease the metabolic activity of human fibroblasts (BJ), neuroblastoma (SH-SY5Y), epithelial lung carcinoma (A549), and colorectal adenocarcinoma (CACO-2) cell lines at concentrations ranging from 10 to 100 µM. nih.govnih.gov Another study focused on thiazolidine-2,4-dione derivatives and found that Les-6287, Les-6294, and Les-6328 inhibited the viability of SCC-15 cells with EC50 values in the range of 10.18–32.75 µM and reduced their metabolism with IC50 values of 6.72–39.85 µM after 24 and 48 hours of treatment. researchgate.net

The antiproliferative activity of 5-acridin-9-ylmethylene-3-benzyl-thiazolidine-2,4-dione analogs has also been reported, with IC50 values ranging from 4.1 to 58 μM against a wide array of cancer cell lines. nih.gov Similarly, 5-benzylidene thiazolidine-2,4-dione derivatives have shown anticancer activity against murine leukemia (L1210), murine mammary carcinoma (FM3A), human T-lymphocyte (CEM), and human cervix carcinoma (HeLa) cells, with IC50 values ranging from 0.19 to 3.2 μM. nih.gov

| Compound/Derivative | Cancer Cell Line(s) | Cytotoxic Activity (IC50/EC50) |

| ALC67 (a thiazolidine compound) | Liver, breast, colon, and endometrial cancer cell lines | ~5 μM bilkent.edu.trresearchgate.net |

| 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives | HepG-2 (liver), HCT-116 (colon) | Effective antiproliferation, cell cycle arrest at G0/G1 (liver) or S phase (colon). nih.gov |

| 4-Thiazolidinone-based derivatives (Les-3166, Les-5935, Les-6009, Les-6166) | BJ (fibroblasts), SH-SY5Y (neuroblastoma), A549 (lung), CACO-2 (colorectal) | Decreased metabolic activity at 10-100 µM. nih.govnih.govresearchgate.net |

| Thiazolidine-2,4-dione derivatives (Les-6287, Les-6294, Les-6328) | SCC-15 | EC50: 10.18–32.75 µM; IC50: 6.72–39.85 µM. researchgate.net |

| 5-acridin-9-ylmethylene-3-benzyl-thiazolidine-2,4-dione analogs | Various cancer cell lines | 4.1–58 μM nih.gov |

| 5-benzylidene thiazolidine-2,4-dione derivatives | L1210 (murine leukemia), FM3A (murine mammary carcinoma), CEM (human T-lymphocyte), HeLa (human cervix carcinoma) | 0.19 to 3.2 μM nih.gov |

The anticancer effects of thiazolidine derivatives are often attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. bilkent.edu.tr One of the key mechanisms involved is the activation of caspases, a family of proteases that play a crucial role in the apoptotic process. bilkent.edu.tr

Research on the thiazolidine compound ALC67 has shown that its cytotoxicity is linked to the activation of the caspase-9-dependent apoptotic pathway. bilkent.edu.trresearchgate.net This pathway is independent of death receptors and is initiated by internal cellular stress. bilkent.edu.tr The activation of initiator caspases like caspase-9 leads to a cascade that ultimately activates effector caspases, such as caspase-3, which then execute the final stages of apoptosis. bilkent.edu.tr

In a study involving 4-thiazolidinone-based derivatives, it was found that Les-3166, Les-6009, and Les-6166 significantly increased caspase-3 activity, particularly at concentrations of 50 µM and 100 µM, indicating the induction of apoptosis. nih.govnih.gov However, another derivative, Les-5935, did not appear to induce apoptosis through this mechanism. nih.govnih.gov

Further investigation into the apoptotic mechanisms of these compounds has looked at their effects on the expression of genes related to cancer. In one study, a thiazolidine-2,4-dione derivative was found to cause significant downregulation of the anti-apoptotic genes Bcl2 and Bcl-xl, as well as the survivin gene, in Caco-2 cells. nih.gov At the same time, it led to an upregulation of the TGF gene, which can have pro-apoptotic effects. nih.gov These findings suggest that the compound is effective in inducing apoptosis by altering the expression of key regulatory genes. nih.gov

Anti-Inflammatory Activities

Thiazolidine derivatives have been recognized for their anti-inflammatory properties. nih.gove3s-conferences.org A systematic review and meta-analysis of studies on thiazolidine derivatives highlighted their potential to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. nih.gov This is a significant finding, as NO is a key mediator of inflammation. The review, which included 13 articles, with 11 focusing on thiazolidinediones, concluded that these compounds have a positive effect against NO production. nih.gov

The anti-inflammatory activity of thiazolidine-2-thione derivatives has also been demonstrated in the context of hyperuricemia and kidney damage. researchgate.net In one study, a derivative was found to repair kidney damage by inhibiting the expression of signaling pathways involved in inflammation, such as TLR4/TLR2/MyD88/NF-κB and NALP3/ASC/caspase-1. researchgate.net

The anti-inflammatory effects of ibuprofen-thiazolidin-4-one hybrids have also been investigated. mdpi.com Several of these hybrid compounds exhibited significant analgesic and anti-inflammatory activity in various animal models, with some showing effects comparable to or even greater than that of ibuprofen. mdpi.com The structure-activity relationship of these compounds indicated that the nature of the substituents on the molecule played a crucial role in their anti-inflammatory potential. mdpi.com

Potential in Addressing Metabolic Disorders

Thiazolidinediones (TZDs), a class of drugs that includes rosiglitazone and pioglitazone, are well-known for their insulin-sensitizing effects and are used in the treatment of type 2 diabetes. wikipedia.orgnih.gov These compounds act as agonists of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a critical role in regulating glucose and lipid metabolism. researchgate.netnih.gov

Activation of PPAR-γ by TZDs leads to a number of beneficial effects, including improved glycemic control and lower serum triglyceride levels. wikipedia.org The mechanism of action is thought to involve the upregulation of the GLUT4 glucose transporter, which enhances glucose uptake in skeletal muscle and other tissues. nih.gov Studies in animal models have shown that TZDs can prevent glucocorticoid-induced insulin resistance and improve insulin-stimulated glucose uptake in isolated muscles. nih.gov

The insulin-sensitizing effects of TZDs are also linked to their impact on adipose tissue. By improving the function of fat cells to store lipids safely, TZDs can lead to a decrease in circulating free fatty acids and a reduction in ectopic lipid deposition, which in turn alleviates insulin resistance. nih.gov This is supported by the observation that TZDs can improve insulin sensitivity despite causing weight gain. nih.gov

Research into novel thiazolidine-2,4-dione derivatives continues to explore their potential as PPAR-γ agonists for the treatment of diabetes. nih.gov In one study, a series of chromone and 2,4-thiazolidinedione conjugates were synthesized and evaluated for their antidiabetic activity. nih.gov Two of the compounds were found to be highly effective in lowering blood glucose levels, with one compound exhibiting potent PPAR-γ transactivation and significantly increasing PPAR-γ gene expression. nih.gov

Hypoglycemic Activity of Thiazolidine Derivatives

Thiazolidine derivatives, particularly those containing the thiazolidine-2,4-dione (TZD) scaffold, have been extensively investigated for their hypoglycemic effects. These compounds are recognized for their ability to improve glycemic control in type 2 diabetes mellitus by enhancing insulin sensitivity. nih.gov The primary mechanism of action for TZD analogues is the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). mdpi.com Activation of PPAR-γ in adipose tissues leads to lipid uptake and storage of triglycerides, which helps to reduce insulin resistance in other tissues like skeletal muscle and the liver. mdpi.com

A variety of substituted 5-[morpholino(phenyl)methyl]-thiazolidine-2,4-diones have been synthesized and evaluated for their in vivo hypoglycemic activity in alloxan-induced diabetic models. nih.gov Furthermore, a series of 5-benzylidene 2,4-thiazolidinedione derivatives have demonstrated significant hypoglycemic and hypolipidemic activity, with some compounds showing a greater reduction in blood glucose levels than the standard drug, pioglitazone. nih.gov For instance, in one study, certain derivatives reduced blood glucose levels by over 80%. nih.gov

Antiviral and Anti-HIV Applications

The thiazolidine scaffold has emerged as a significant heterocyclic core in the development of novel antiviral agents due to its broad range of biological activities. mdpi.com Derivatives of thiazolidine have shown inhibitory activity against a variety of viruses, including Zika virus (ZIKV), hepatitis B and C viruses, and human immunodeficiency virus (HIV). mdpi.comnih.gov

In the context of anti-HIV research, several 2,3-diaryl-1,3-thiazolidine-4-thione derivatives have been synthesized and demonstrated efficacy as inhibitors of HIV-1 replication in vitro. nih.gov Structure-activity relationship (SAR) studies have indicated that the nature of the substituents at the C-2 and N-3 positions of the thiazolidinone ring is crucial for anti-HIV activity. iaea.org Certain 2,3-diaryl-thiazolidin-4-ones are considered non-nucleoside HIV reverse transcriptase inhibitors (NNRTIs). iaea.org For example, (±)-2-adamantan-1-yl-3-(4,6-dimethyl-pyridin-2-yl)-thiazolidin-4-one has shown remarkable antiviral potency with an EC50 value of 0.35 µM. iaea.org Further investigation revealed that the (+)-isomer was significantly more active than the (-)-isomer. iaea.org

Agrochemical Applications and Plant Growth Regulation

Thiazolidine-2-thione derivatives are recognized as important organic intermediates in the agrochemical industry. nih.gov Research has explored the synthesis and herbicidal activity of various thiazolin-2-thione derivatives. researchgate.net

In the realm of plant growth regulation, a specific derivative, 2-(5-bromo-2-hydroxy-phenyl)-thiazolidine-4-carboxylic acid (BHTC), has been identified as a synthetic elicitor that can induce disease resistance in plants against a range of pathogens. A noteworthy characteristic of BHTC is its hormetic effect on plant growth. At low concentrations, it has been observed to enhance root growth in Arabidopsis, while higher concentrations inhibit root growth and induce defense mechanisms.

Computational and Spectroscopic Characterization in Research

Computational Chemistry Approaches

Computational methods are instrumental in predicting and rationalizing the chemical and physical properties of (R)-4-Isopropylthiazolidine-2-thione at the molecular level.

Density Functional Theory (DFT) has been employed to investigate the electronic structure of thiazolidinone derivatives, providing insights into their reactivity. jmchemsci.com For instance, studies on related thiazolidinone compounds have used DFT to calculate thermodynamic variables and analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, which are crucial in determining the molecule's hardness, softness, and chemical reactivity. jmchemsci.com While specific DFT data for this compound is not extensively published, the methodologies applied to its analogues offer a framework for understanding its electronic properties. Such calculations are foundational for predicting its behavior as a chiral auxiliary and its potential interactions.

| Computational Parameter | Significance in Thiazolidinone Derivatives |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and polarizability. A smaller gap suggests higher reactivity. jmchemsci.com |

| Global Hardness and Softness | Predicts the resistance to change in electron distribution. Softer molecules are generally more reactive. jmchemsci.com |

| Thermodynamic Variables | Provides insights into the stability and feasibility of reactions involving the compound. jmchemsci.com |

This table is based on findings from studies on related thiazolidinone derivatives and illustrates the type of data obtained from DFT calculations.

Molecular modeling and docking studies are pivotal in drug discovery and understanding the interactions of small molecules with biological targets. For various thiazolidine-2-thione derivatives, these techniques have been used to explore their potential as inhibitors of enzymes like xanthine (B1682287) oxidase. nih.govplos.org These studies reveal key interactions, such as hydrogen bonding between the thiazolidinethione moiety and amino acid residues in the active site of the enzyme. nih.govplos.org For example, in the case of xanthine oxidase inhibitors, the thiazolidinethione part of the molecule has been shown to form hydrogen bonds with specific amino acids, contributing to the inhibitory activity. nih.govplos.org Although specific molecular modeling studies on this compound are not widely available, the approaches used for its derivatives highlight the potential for this compound to interact with various biological targets, a crucial aspect for its application in medicinal chemistry.

Advanced Spectroscopic Techniques for Elucidating Chiral Properties

Spectroscopic methods that are sensitive to chirality play a crucial role in characterizing this compound.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. While specific CD spectra for this compound are not readily found in the public domain, the use of CD spectroscopy has been demonstrated for other chiral thiazolidinethione derivatives. For instance, N-acetyl thiazolidinethione-based chiral auxiliaries have been used in double diastereoselective acetate (B1210297) aldol (B89426) reactions, where the stereochemical outcome is dictated by the chiral reagent. nih.gov The chiroptical properties of such compounds are fundamental to their function as chiral auxiliaries. The development of chiral ring-in-ring complexes has also utilized CD spectroscopy to confirm the retention of chirality. guanglu.xyznih.gov These examples underscore the importance of CD spectroscopy in confirming the enantiomeric purity and understanding the conformational properties of chiral thiazolidinethiones like the (R)-4-isopropyl derivative.

The coordination of thiazolidine-2-thione derivatives to metal ions can lead to the formation of complexes with interesting photophysical properties. rsc.org Research on zinc(II) complexes with a 1-(anthracene-9-ylmethyl)-3-isopropyl-imidazol-2-thione ligand has shown that these complexes can exhibit fluorescence in the crystalline state, with their emission properties being influenced by the metal center and the coordinated halides. rsc.org The emission is often attributed to intra-ligand charge transfer mediated by the metal. rsc.org While specific photoluminescence studies on complexes of this compound are not detailed in available literature, the findings from related thione complexes suggest a potential for developing luminescent materials based on this chiral ligand. Such complexes could have applications in areas like chiral sensing and asymmetric catalysis.

| Complex Type | Emission Properties | Potential Applications |

| Zinc(II) thione complexes | Crystalline state fluorescence, tunable emission color. rsc.org | Light-emitting materials, sensors. rsc.org |

| Luminescent Lanthanide Complexes | Circularly polarized luminescence (CPL) from chiral ligands. rsc.org | Chiral sensing, optical devices. rsc.org |

This table summarizes findings from studies on related thione complexes and highlights the potential photoluminescence properties of this compound complexes.

Future Directions and Emerging Research Avenues

Development of Novel (R)-4-Isopropylthiazolidine-2-thione Based Therapeutics

The foundational structure of thiazolidine-2-thione is proving to be a versatile scaffold for the development of new therapeutic agents. Research is increasingly focused on synthesizing and evaluating derivatives of this compound for a range of pharmacological activities. These derivatives are being investigated for their potential as potent and selective inhibitors or activators of various biological targets.

Key research findings indicate promising applications in several disease areas:

Oncology : A notable area of investigation is in cancer therapy. Derivatives of 4-hydroxy-thiazolidine-2-thione have been identified as novel activators of Pyruvate Kinase M2 (PKM2), a crucial protein in the altered metabolism of cancer cells. nih.gov Certain compounds in this class demonstrated significant anti-proliferative effects in human cancer cell lines at nanomolar concentrations, with the most potent agent, compound 5w, showing IC₅₀ values ranging from 0.46 µM to 0.81 µM against various cancer cell lines. nih.gov Preliminary studies suggest these compounds can arrest the cell cycle at the G2/M phase. nih.gov

Hyperuricemia and Gout : Thiazolidine-2-thione derivatives have been designed and synthesized as inhibitors of xanthine (B1682287) oxidase (XO), a key enzyme in the development of hyperuricemia. plos.orgnih.gov One of the most effective compounds, 6k, exhibited a mixed-type inhibition of XO with an IC₅₀ value of 3.75 µmol/L, which is more potent than the commonly used drug allopurinol. plos.org The structure-activity relationship studies highlighted the importance of a phenyl-sulfonamide group for inhibitory activity. plos.org

Antifungal and Antibacterial Agents : The thiazolidine (B150603) core is a "privileged substructure" that is being used to generate libraries of compounds with diverse biological activities. Organocatalytic enantioselective reactions have produced spiro-thiazolidinediones and rhodanines that exhibit good antifungal activities against Candida albicans and Cryptococcus neoformans. figshare.com

The following table summarizes the emerging therapeutic applications of this compound derivatives.

| Therapeutic Area | Biological Target | Derivative Class | Key Findings |

| Oncology | Pyruvate Kinase M2 (PKM2) | 4-hydroxy-thiazolidine-2-thiones | Potent anti-proliferative activity (nanomolar range) against various cancer cell lines. nih.gov |

| Hyperuricemia | Xanthine Oxidase (XO) | Phenyl-sulfonamide derivatives | IC₅₀ value of 3.75 µmol/L, demonstrating stronger inhibition than allopurinol. plos.org |

| Infectious Diseases | Not specified | Spiro-thiazolidinediones and rhodanines | Good antifungal activity against Candida albicans and Cryptococcus neoformans. figshare.com |

Exploration of Advanced Catalytic Systems for Enantioselective Synthesis

This compound is well-established as a highly selective and efficient chiral auxiliary in asymmetric synthesis. sigmaaldrich.comsigmaaldrich.com Future research is aimed at enhancing its utility by incorporating it into more advanced and sustainable catalytic systems. The goal is to improve catalyst efficiency, recyclability, and applicability in a broader range of chemical transformations.

Emerging research avenues in this area include:

Bifunctional and Scaffold-Oriented Catalysis : The development of new catalysts that incorporate multiple functionalities is a growing trend. Research into peptidyl guanidine catalysts for atroposelective synthesis has shown how a catalyst's scaffold can be modulated to create a preorganized active state. nih.gov Future work could involve designing bifunctional catalysts that feature the this compound scaffold for stereocontrol, combined with another catalytic group (e.g., a Brønsted acid or base) to activate the substrate, potentially leading to novel and highly selective transformations.

Application in Novel Asymmetric Reactions : While traditionally used in aldol (B89426) additions, research continues to explore the application of thiazolidinethione auxiliaries in a wider array of enantioselective reactions. sigmaaldrich.com This includes expanding their use in Michael additions, cycloadditions, and other carbon-carbon bond-forming reactions. rsc.org The development of new activation methods, such as the use of different Lewis acids or organocatalytic systems, will be key to unlocking new synthetic possibilities.

Integration of this compound in Materials Science

The unique chiral structure of this compound makes it an attractive building block for the creation of advanced functional materials. The integration of such chiral motifs into polymers and other materials can impart specific properties, such as chiroptical activity, enantioselective recognition, and self-assembly capabilities.

Future research in this domain is likely to focus on:

Synthesis of Chiral Polymers : Incorporating this compound as a monomer or a pendant group in polymerization processes like living ring-opening metathesis polymerization (ROMP) could yield chiral polymers with well-defined structures. researchgate.net The chirality introduced into the polymer backbone or side chains can influence the material's secondary structure and bulk properties. chemrxiv.org Such chiral polymers have potential applications in enantioselective separation (as a chiral stationary phase), as sensors for chiral molecules, and in creating materials with unique optical properties.

Development of Biofunctional Materials : The field of biomedical polymers is rapidly expanding, with a focus on creating materials for drug delivery, tissue engineering, and biosensing. mtu.edumdpi.com By leveraging techniques like click chemistry, this compound can be incorporated into biocompatible polymers to create functional biomaterials. nih.gov The inherent chirality and biological activity of the thiazolidine-2-thione scaffold could be exploited to design drug delivery systems that selectively interact with biological targets or polymer scaffolds that promote specific cell behaviors.

Stimuli-Responsive Materials : Functional polymers can be designed to respond to external stimuli like temperature or pH. mdpi.com Future research could explore the synthesis of polymers containing the this compound moiety that exhibit stimuli-responsive behavior. For example, the chirality of the polymer could influence its solution properties, such as its lower critical solution temperature (LCST), leading to materials that undergo phase transitions in response to specific environmental cues.

Further Investigations into Biological Mechanisms and Target Identification

While derivatives of this compound have shown promising biological activity, a deeper understanding of their mechanisms of action is crucial for their development as therapeutic agents. Future research will concentrate on identifying their specific molecular targets and elucidating the biochemical pathways they modulate.

Key areas for future investigation include:

Target Deconvolution : For derivatives that show potent cellular activity, such as the anti-proliferative 4-hydroxy-thiazolidine-2-thione compounds, identifying the direct protein targets is a critical next step. nih.gov Techniques like affinity chromatography, chemical proteomics, and computational target prediction can be employed to pinpoint the specific proteins with which these compounds interact.

Mechanism of Action Studies : Once a target is identified, detailed mechanistic studies are required. For the xanthine oxidase inhibitors, enzyme inhibition kinetics have already confirmed a mixed-type inhibition mode. plos.org Similar kinetic studies are needed for other targets like PKM2. Furthermore, understanding how these compounds modulate downstream signaling pathways is essential. For instance, the related thiazolidinedione (TZD) class of drugs acts by activating PPARγ nuclear receptors, which in turn regulates the transcription of numerous genes involved in fatty acid and glucose metabolism. wikipedia.orgresearchgate.net Investigating whether thiazolidine-2-thione derivatives act through similar or entirely different mechanisms is a key research question.

Molecular Modeling and Docking : Computational tools are invaluable for understanding drug-target interactions. Molecular docking studies have already provided insights into how thiazolidine-2-thione derivatives bind to the active site of xanthine oxidase, revealing key hydrogen bonding interactions between the thiazolidinethione moiety and amino acid residues like Glu263 and Ser347. plos.orgnih.gov Similar in-silico studies can be used to rationalize structure-activity relationships, predict binding modes for newly identified targets, and guide the design of next-generation derivatives with improved potency and selectivity. nih.gov The thiazolidinedione scaffold is recognized as a bioisostere for the carboxylic acid moiety, a concept that can be further explored in the rational design of new enzyme inhibitors. nih.gov

Q & A

Q. What are the recommended synthetic pathways for (R)-4-isopropylthiazolidine-2-thione, and how can reaction conditions be optimized for higher enantiomeric purity?

Methodological Answer: The synthesis of chiral thiazolidine-2-thiones typically involves cyclization reactions between α-amino ketones and isothiocyanates under controlled conditions. For this compound, a method analogous to the synthesis of imidazolidine-2-thiones can be adapted, where stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis . Key parameters include:

- Temperature : Reactions at 0–25°C minimize racemization.

- Solvent : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity.

- Catalyst : Chiral Lewis acids (e.g., BINOL-derived catalysts) improve enantioselectivity.

Validation : Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. How should researchers safely handle this compound in laboratory settings?

Methodological Answer:

- Protective Equipment : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (irritation risks noted in safety data) .

- Ventilation : Conduct reactions in fume hoods due to potential sulfur-based volatiles.

- Waste Disposal : Segregate thione-containing waste and neutralize with oxidizing agents (e.g., KMnO₄) before disposal .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies substituents (e.g., isopropyl group at δ ~1.2 ppm for CH₃ protons) and confirms stereochemistry via NOESY .

- IR : Strong C=S stretching vibrations (~1200–1250 cm⁻¹) confirm the thione moiety .

- XRD : Single-crystal X-ray diffraction (using SHELX programs) resolves absolute configuration .

Advanced Research Questions

Q. How does this compound function as a chiral ligand in asymmetric catalysis, and what electronic properties govern its efficacy?

Methodological Answer: The thione’s sulfur atoms act as soft Lewis bases, coordinating to transition metals (e.g., Ag⁺ in Ag₆ clusters) to induce chirality. Density functional theory (DFT) calculations reveal:

- HOMO Localization : On sulfur and nitrogen atoms, enabling metal coordination .

- LUMO Energy : Influences redox activity; lower LUMO energies correlate with stronger metal-ligand interactions .

Experimental Design : Pair CD spectroscopy with DFT to map electronic transitions and validate coordination geometry .

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

Methodological Answer:

Q. What strategies enable the integration of this compound into supramolecular systems for optoelectronic applications?

Methodological Answer:

- Coordination Polymers : React with AgNO₃ to form chiral Ag-thione clusters; monitor self-assembly via dynamic light scattering (DLS) .

- Photoluminescence : Test CPL activity using a spectrofluorometer equipped with a photoelastic modulator (PEM) to detect polarized emission .

- Stability Testing : Expose clusters to UV light and track degradation via UV-vis spectroscopy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.